1,3-dimethyl-6-(thiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a thienyl group, and a triazolylmethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using a thienyl halide and a suitable base.
Attachment of the Triazolylmethylphenyl Substituent: This step involves the coupling of the triazolylmethylphenyl group to the pyrazolopyridine core, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and catalysts such as palladium for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: Shares structural similarities with the thienyl group and imidazole ring.
Diethylhexyl Butamido Triazone: Contains a triazine ring and is used as a UV absorber.
Thiazole Derivatives: Thiazole rings are common in various bioactive compounds and antibiotics.
Uniqueness
1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a pyrazolopyridine core, thienyl group, and triazolylmethylphenyl substituent
Properties
Molecular Formula |
C22H19N7OS |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1,3-dimethyl-6-thiophen-2-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N7OS/c1-14-20-17(10-18(19-4-3-9-31-19)26-21(20)28(2)27-14)22(30)25-16-7-5-15(6-8-16)11-29-13-23-12-24-29/h3-10,12-13H,11H2,1-2H3,(H,25,30) |
InChI Key |
QKUAQCUNOLBLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C |
Origin of Product |
United States |
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